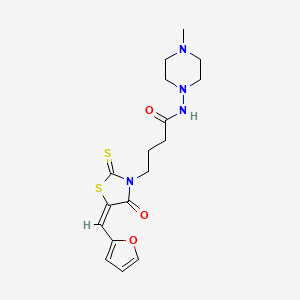

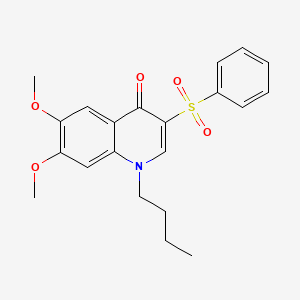

1-butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods. The compound has been shown to have a unique mechanism of action, which makes it an interesting target for further investigation.

Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis

Quinolinones and their derivatives, including those similar to 1-butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis of novel quinolinone structures with different ligands demonstrates the versatility of these compounds in various scientific applications, such as materials science and drug discovery. These studies often involve detailed molecular structure analysis using techniques like X-ray diffraction, NMR spectroscopy, and theoretical calculations to understand their properties and interactions (Michelini et al., 2019).

Catalysis and Chemical Reactions

Some research has focused on the catalytic applications of quinolinone derivatives, exploring their roles in facilitating various chemical reactions. For example, copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates has been developed, highlighting the environmentally friendly aspects of using quinolinone derivatives in synthesis processes. These reactions aim to produce compounds with potential pharmaceutical relevance while minimizing environmental impact (Xia et al., 2016).

Pharmaceutical and Biomedical Research

Quinolinones, due to their structural diversity and potential biological activity, have been studied for their pharmaceutical applications. Research in this area includes the development of novel quinolinone derivatives as anticancer agents, demonstrating the potential of these compounds in inducing apoptosis and arresting the cell cycle in cancer cells. This line of investigation often involves synthesis of new derivatives, followed by in vitro evaluations to assess their biological activities and mechanisms of action (Chen et al., 2013).

Advanced Materials Development

The structural versatility of quinolinones also extends to the development of advanced materials. Studies have explored their use in creating new materials with specific properties, such as improved antioxidant capabilities in lubricating greases. These investigations highlight the potential of quinolinone derivatives in industrial applications, where their chemical stability and reactivity can be harnessed for various purposes (Hussein et al., 2016).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-4-5-11-22-14-20(28(24,25)15-9-7-6-8-10-15)21(23)16-12-18(26-2)19(27-3)13-17(16)22/h6-10,12-14H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBAOIWGIUOFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)